molecular formula C10H16FeN5O13P3 B1198863 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron CAS No. 99125-17-4

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron

Cat. No.: B1198863
CAS No.: 99125-17-4
M. Wt: 563.03 g/mol
InChI Key: VVMRAHJVSUNRDP-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is a coordination compound formed between ferric ions (Fe³⁺) and adenosine triphosphate (ATP). This complex is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Adenosine triphosphate is a crucial molecule in cellular energy transfer, while ferric ions play essential roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron can be synthesized by reacting ferric chloride (FeCl₃) with adenosine triphosphate in an aqueous solution. The reaction is typically carried out at a slightly acidic pH to ensure the solubility of ferric ions. The general reaction is as follows: [ \text{FeCl}_3 + \text{ATP} \rightarrow \text{Fe(ATP)} + 3\text{Cl}^- ]

Industrial Production Methods: Industrial production of the this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the complex through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron undergoes several types of chemical reactions, including:

    Oxidation-Reduction Reactions: The ferric ion can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: Ligands in the complex can be replaced by other molecules or ions.

Common Reagents and Conditions:

    Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.

    Substitution: Conditions typically involve the presence of competing ligands or changes in pH.

Major Products:

    Oxidation-Reduction: Products include ferrous ions (Fe²⁺) or higher oxidation states of iron.

    Substitution: Products depend on the substituting ligand, resulting in different coordination complexes.

Scientific Research Applications

The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron has diverse applications in scientific research:

    Biochemistry: Used to study the role of iron in cellular processes and energy metabolism.

    Industrial Processes: Utilized in catalysis and as a reagent in various chemical reactions.

Mechanism of Action

The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron exerts its effects through the interaction of ferric ions with adenosine triphosphate. The complex can influence various biochemical pathways, including:

    Energy Metabolism: ATP is a primary energy carrier in cells, and its complexation with ferric ions can affect energy transfer processes.

    Iron Transport and Storage: The complex can play a role in the transport and storage of iron within biological systems.

Comparison with Similar Compounds

  • Ferric-inosine triphosphate complex
  • Ferric-guanosine triphosphate complex
  • Ferric-cytidine triphosphate complex
  • Ferric-uridine triphosphate complex

Comparison: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is unique due to the specific interaction between ferric ions and adenosine triphosphate, which is a key molecule in cellular energy metabolism.

Properties

CAS No.

99125-17-4

Molecular Formula

C10H16FeN5O13P3

Molecular Weight

563.03 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron

InChI

InChI=1S/C10H16N5O13P3.Fe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChI Key

VVMRAHJVSUNRDP-MCDZGGTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe]

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe]

99125-17-4

Synonyms

adenosine triphosphate-iron complex
ATP-Fe(III) complex
Fe(III)-ATP complex
ferric-adenosine triphosphate complex

Origin of Product

United States

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